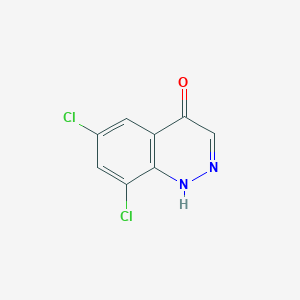
6,8-Dichlorocinnolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichlorocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 6 and 8 in the cinnoline ring may impart unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichlorocinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be crucial in scaling up the production process.
化学反応の分析
Types of Reactions
6,8-Dichlorocinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cinnoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Dichlorocinnolin-4(1H)-one would depend on its specific biological target. Generally, cinnoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine atoms may enhance the compound’s ability to interact with specific molecular targets.
類似化合物との比較
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
6-Chlorocinnolin-4(1H)-one: A similar compound with one chlorine atom.
8-Chlorocinnolin-4(1H)-one: Another similar compound with one chlorine atom.
Uniqueness
6,8-Dichlorocinnolin-4(1H)-one is unique due to the presence of two chlorine atoms at positions 6 and 8, which may impart distinct chemical and biological properties compared to its mono-chlorinated counterparts.
特性
分子式 |
C8H4Cl2N2O |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
6,8-dichloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-5-7(13)3-11-12-8(5)6(10)2-4/h1-3H,(H,12,13) |
InChIキー |
FOSMXOORQBYANW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)C=NN2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



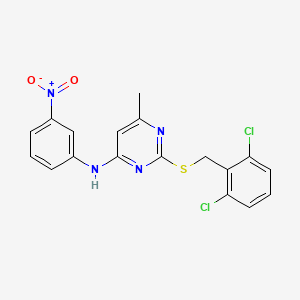
![3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11772718.png)


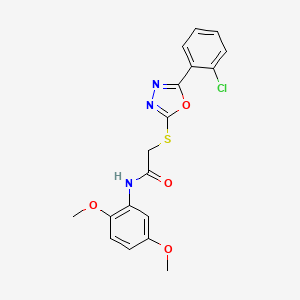
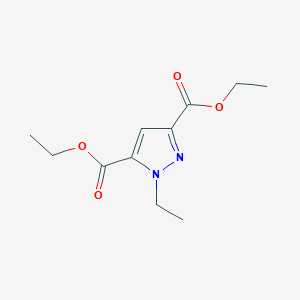
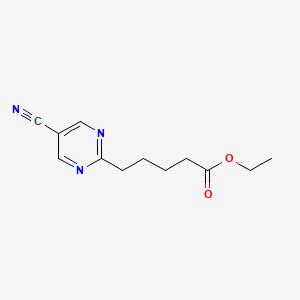
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
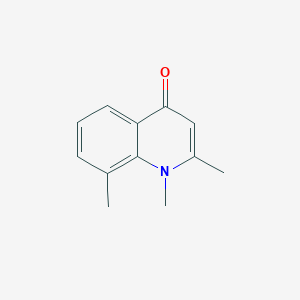
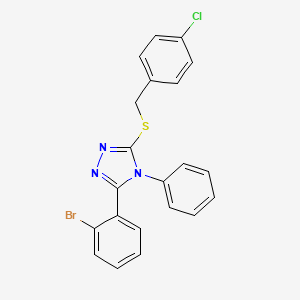
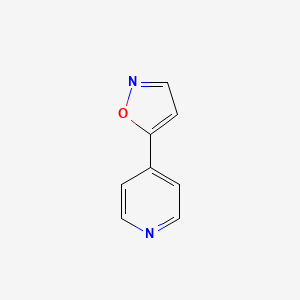
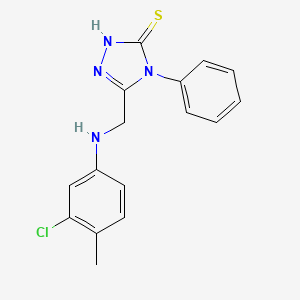
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
